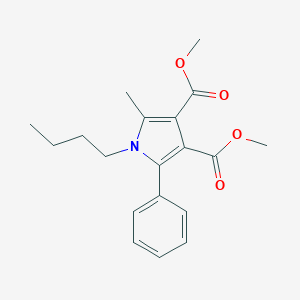
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the pyrrole family of organic compounds and has been shown to have a range of interesting properties. In
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and could potentially be used in the development of new cancer treatments.
Biochemical And Physiological Effects
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has activity against cancer cells, bacterial and viral infections. Additionally, the compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester in lab experiments is its potential as a new drug candidate. The compound has been shown to have activity against a range of diseases and could potentially be used in the development of new treatments. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of the compound can be complex and time-consuming, which could limit its use in certain studies.
Future Directions
There are several future directions for research on 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester. One area of interest is in the development of new drugs for the treatment of cancer and bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, the synthesis of the compound could be optimized to make it more readily available for use in scientific research.
Synthesis Methods
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester can be synthesized using a variety of methods. One common method involves the reaction of pyrrole with butyl acrylate and benzaldehyde in the presence of a catalyst. Another method involves the reaction of pyrrole with dimethyl malonate and benzaldehyde in the presence of a base. These methods have been shown to be effective in producing the compound in high yields.
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has a range of potential scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against cancer cells and could potentially be used in the development of new cancer treatments. Additionally, the compound has been shown to have activity against bacterial and viral infections, making it a potential candidate for the development of new antibiotics and antiviral drugs.
properties
CAS RN |
162151-94-2 |
|---|---|
Product Name |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester |
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
dimethyl 1-butyl-2-methyl-5-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-5-6-12-20-13(2)15(18(21)23-3)16(19(22)24-4)17(20)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
ZWDUMKJFZANDEY-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Other CAS RN |
162151-94-2 |
synonyms |
dimethyl 1-butyl-2-methyl-5-phenyl-pyrrole-3,4-dicarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



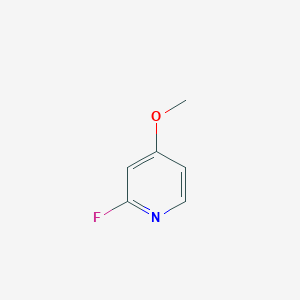
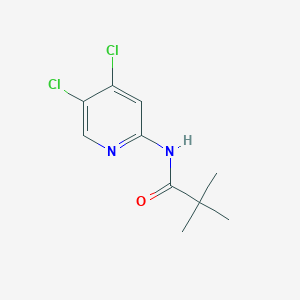
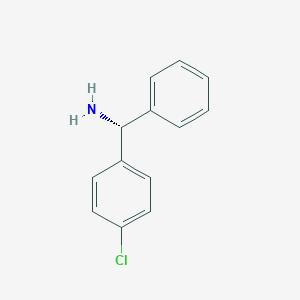
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
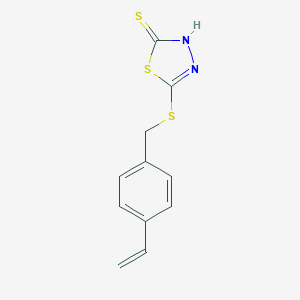
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
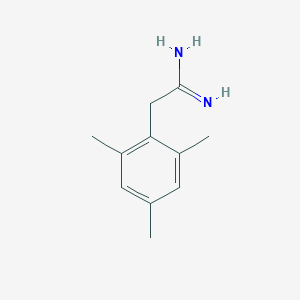
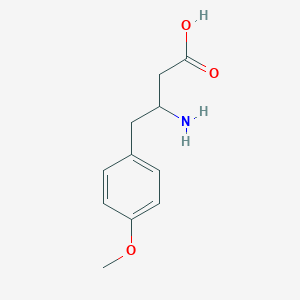
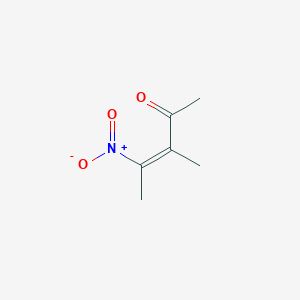
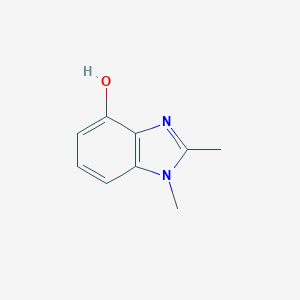
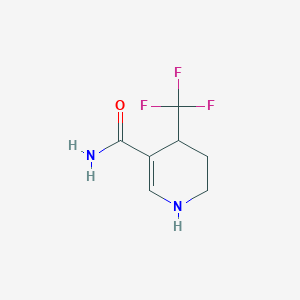
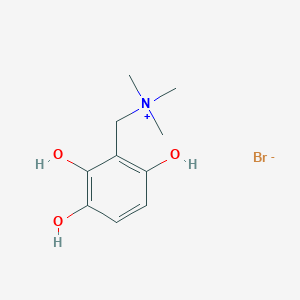
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)